Thromboxane A2 (TXA2) is a biologically active lipid mediator derived from arachidonic acid through the cyclooxygenase pathway. [] It belongs to the prostanoid family, which includes prostaglandins, prostacyclin, and thromboxanes. [] While TXA2 is widely studied in the context of cardiovascular disease, it has diverse roles in other physiological processes. TXA2 is primarily synthesized by platelets and plays a critical role in hemostasis by inducing platelet aggregation and vasoconstriction. [] Its potent biological activity contributes to various inflammatory and pathophysiological conditions. [, ]
Synthesis Analysis
This synthesis process can be modulated by pharmacological agents. Cyclooxygenase inhibitors, such as aspirin and indomethacin, block the formation of PGH2, thereby inhibiting TXA2 synthesis. [, ] Thromboxane synthase inhibitors, such as dazoxiben and ozagrel, specifically target the final step of TXA2 production. [, ]
Mechanism of Action
TXA2 exerts its biological effects by binding to the TXA2 receptor (TP receptor), a G protein-coupled receptor. [] Activation of the TP receptor triggers various intracellular signaling cascades, including:
Phospholipase C activation: This leads to the formation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium levels. [, ]
Protein kinase C activation: DAG activates protein kinase C, leading to the phosphorylation of various target proteins involved in platelet activation and vasoconstriction. [, ]
Physical and Chemical Properties Analysis
Half-life: Approximately 30 seconds in aqueous solutions at physiological pH. []
Due to its instability, TXA2 is not commercially available. Researchers typically use stable TXA2 analogs, such as U46619 and carbocyclic TXA2, to study its effects. [, ]
Applications
Cardiovascular Research: TXA2 plays a central role in platelet activation and vasoconstriction, making it a key target for research into thrombosis and vascular diseases. [, , ] Researchers utilize TXA2 synthase inhibitors, TXA2 receptor antagonists, and TXA2 analogs to elucidate the role of TXA2 in these conditions and explore potential therapeutic strategies. [, , , , ]
Pulmonary Research: TXA2 has been implicated in various pulmonary conditions, including asthma and acute respiratory distress syndrome. [, , ] Researchers investigate the contribution of TXA2 to bronchoconstriction, pulmonary hypertension, and inflammation in these diseases.
Renal Research: TXA2 production is elevated in various renal diseases, including diabetic nephropathy and glomerulonephritis. [, ] Researchers examine the role of TXA2 in glomerular injury, proteinuria, and renal vasoconstriction.
Oncology Research: Emerging evidence suggests a potential role for TXA2 in tumor growth and metastasis. [] Researchers are exploring the potential of targeting TXA2 signaling as a novel strategy for cancer treatment.
Future Directions
Development of tissue-specific TXA2 synthase inhibitors: This would allow for targeted inhibition of TXA2 production in specific organs, minimizing potential side effects associated with systemic inhibition. []
Related Compounds
Thromboxane B2 (TXB2)
Compound Description: Thromboxane B2 is the stable hydrolysis product of TXA2. While TXA2 is highly unstable and degrades rapidly in aqueous solutions, TXB2 is stable and easily measurable, making it a valuable marker for TXA2 production in biological samples. [, , , , , , , ]
11-Dehydrothromboxane B2
Compound Description: 11-Dehydrothromboxane B2 is a major enzymatic metabolite of TXB2, primarily formed in the liver. It is a long-lived metabolite with a half-life of 45 minutes. [] This compound is less prone to artifacts from ex vivo platelet activation compared to TXB2. []
Relevance: As an enzymatic product of TXB2, 11-Dehydrothromboxane B2 serves as a more reliable indicator of TXA2 biosynthesis in vivo than TXB2, particularly for detecting short-term changes in TXA2 production. []
2,3-Dinor-thromboxane B2
Compound Description: 2,3-Dinor-thromboxane B2 is a further metabolized product of TXB2, formed via beta-oxidation. It is another stable, measurable metabolite that reflects TXA2 production. [, ]
Relevance: Similar to 11-Dehydrothromboxane B2, 2,3-Dinor-thromboxane B2 is valuable for assessing TXA2 biosynthesis in vivo. Elevated urinary levels of this compound have been observed in various human syndromes associated with platelet activation. [, ]
11-Dehydro-13,14-dihydro-15-keto-thromboxane B2
Compound Description: This compound is another metabolite of TXB2 detected in plasma. []
Relevance: It serves as an additional marker for studying TXA2 metabolism and clearance, contributing to a comprehensive understanding of TXA2 production. []
Carbocyclic Thromboxane A2 (cTxA2)
Compound Description: cTxA2 is a stable analog of TXA2, often used in research to investigate the effects of TXA2 due to its longer half-life. In studies, cTxA2 has been shown to cause contraction of dog tracheal tissue and inhibit excitatory neuro-effector transmission, similar to TXA2. []
Relevance: cTxA2 mimics the biological activity of TXA2 and is a valuable tool for studying TXA2 receptor activation and downstream signaling pathways. []
Compound Description: U46619 is a potent agonist of the thromboxane A2 receptor (TP receptor), mimicking the actions of TXA2. [, , , , , , ]
Relevance: As a TXA2 mimetic, U46619 is frequently used in research to study the effects of TXA2 receptor activation. [, , , , , , ] It helps researchers understand the physiological and pathological roles of TXA2 without the challenge of its rapid degradation.
Prostaglandin I2 (PGI2)
Compound Description: PGI2, also known as prostacyclin, is another arachidonic acid metabolite produced through the cyclooxygenase pathway. PGI2 has opposing effects to TXA2. It is a potent vasodilator and inhibits platelet aggregation. [, , , , , , ]
Relevance: The balance between PGI2 and TXA2 is crucial for maintaining vascular homeostasis. [, ] Dysregulation of this balance, with increased TXA2 and/or decreased PGI2, has been implicated in various cardiovascular diseases, including atherosclerosis. [, , ]
6-keto-Prostaglandin F1α (6-keto-PGF1α)
Compound Description: 6-keto-PGF1α is the stable hydrolysis product of PGI2 and is used as a marker for PGI2 production. [, , ]
Prostaglandin H2 (PGH2)
Compound Description: PGH2 is a precursor molecule in the arachidonic acid cascade, giving rise to both TXA2 and PGI2. [, ] It can activate the TP receptor. []
8-iso-Prostaglandin F2α (8-iso-PGF2α or 8-epi-PGF2α)
Compound Description: 8-iso-PGF2α is a prostaglandin-like compound formed non-enzymatically by free radical-catalyzed peroxidation of arachidonic acid. Increased levels of 8-iso-PGF2α are considered a reliable marker of oxidative stress. [, ] In the context of pancreatic stellate cells, 8-iso-PGF2α can induce activation and collagen production, processes that are thought to be mediated, at least in part, by the TXA2 receptor. []
Relevance: While not directly involved in the TXA2 pathway, 8-iso-PGF2α can influence cellular processes, such as pancreatic stellate cell activation, through mechanisms that may involve the TXA2 receptor. []
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is another important arachidonic acid metabolite derived from PGH2. It exhibits diverse physiological and pathophysiological effects, including roles in inflammation, pain, and fever. [, ]
Prostaglandin F2α (PGF2α)
Compound Description: PGF2α is a prostaglandin involved in various physiological processes, including smooth muscle contraction and inflammation. [, ]
Leukotriene C4 (LTC4)
Compound Description: LTC4 belongs to the leukotriene family of lipid mediators derived from arachidonic acid through the lipoxygenase pathway. LTC4 is a potent bronchoconstrictor and contributes to airway inflammation and hyperresponsiveness in asthma. [, ]
Leukotriene D4 (LTD4)
Compound Description: LTD4 is a metabolite of LTC4 and, similar to LTC4, is a potent bronchoconstrictor involved in inflammatory responses. [, ]
Leukotriene E4 (LTE4)
Compound Description: LTE4 is a metabolite of LTD4 and retains some bronchoconstrictor activity, albeit weaker than LTC4 and LTD4. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression. UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.
UCM-05194 is a potent Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1). UCM-05194 Shows Efficacy in Neuropathic Pain Amelioration. UCM-05194 stands out as the most potent and selective LPA1 receptor agonist described so far (Emax = 118%, EC50 = 0.24 μM, KD = 19.6 nM; inactive at autotaxin and LPA2-6 receptors).
UCM-1336 is a potent isoprenylcysteine carboxylmethyltransferase (ICMT) inhibitor ( IC50 = 2 μM). UCM-1336 improves survival in Ras-driven acute myeloid leukemia. UCM-1336 significantly impairs the membrane association of the four Ras isoforms, leading to a decrease of Ras activity and to inhibition of Ras downstream signaling pathways. In addition, it induces cell death in a variety of Ras-mutated tumor cell lines and increases survival in an in vivo model of acute myeloid leukemia.